molecular formula C14H26BN3O9 B1670995 Dutogliptin tartrate CAS No. 890402-81-0

Dutogliptin tartrate

Cat. No.: B1670995
CAS No.: 890402-81-0
M. Wt: 391.18 g/mol
InChI Key: SVWHNLVZPGXBNS-MHDNXTQBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dutogliptin tartrate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications and purification. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dutogliptin tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs .

Scientific Research Applications

Dutogliptin tartrate has several scientific research applications, including:

Mechanism of Action

Dutogliptin tartrate exerts its effects by inhibiting DPP4, a serine protease that degrades incretin hormones such as GLP-1. By inhibiting DPP4, dutogliptin increases the levels of GLP-1, enhancing insulin secretion and reducing glucagon release. This leads to improved glucose control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the incretin signaling pathway and the regulation of insulin and glucagon secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dutogliptin tartrate is unique due to its specific boronic acid group, which enhances its binding affinity and selectivity for DPP4. This structural feature distinguishes it from other DPP4 inhibitors and contributes to its potent inhibitory activity .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3.C4H6O6/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17;5-1(3(7)8)2(6)4(9)10/h8-9,12-13,16-17H,1-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWHNLVZPGXBNS-MHDNXTQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008624
Record name 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890402-81-0
Record name Dutogliptin tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890402810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTOGLIPTIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QH89EV9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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